![molecular formula C14H10BrClO2 B1372419 2-[(4-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-19-0](/img/structure/B1372419.png)

2-[(4-Bromobenzyl)oxy]benzoyl chloride

Vue d'ensemble

Description

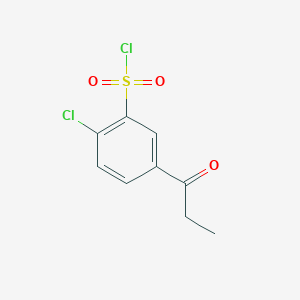

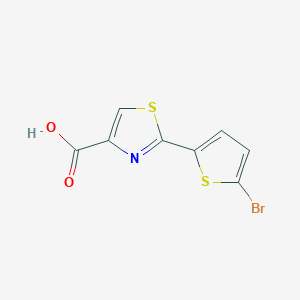

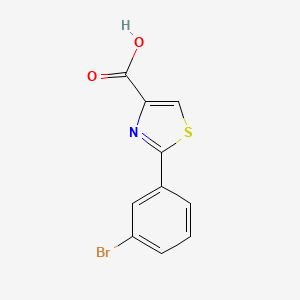

“2-[(4-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.59 . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique

Synthesis of Benzofuran Derivatives : Begala et al. (2018) conducted a study where they reacted 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides under Wittig conditions. This led to the formation of 2-phenylbenzofuran derivatives and the unexpected formation of 3-benzoyl-2-phenylbenzofuran derivatives. Benzoyl chlorides possessing electron-withdrawing groups afforded these derivatives in higher yields than those with electron-donating groups. This reaction represents a simple and regioselective route towards the preparation of deactivated 3-benzoyl-2-phenylbenzofuran compounds, which are difficult to obtain by direct acylation of 2-phenylbenzofurans (Begala, Caboni, Matos, & Delogu, 2018).

Synthesis of Benzoyl Peroxide : Her et al. (2014) described the synthesis of benzoyl peroxide, a compound with applications in flour and whey processing, as a polymerization initiator in the synthesis of plastics, and as the active component in acne medication. The synthesis process includes a Grignard reaction to turn bromobenzene into benzoic acid, followed by a nucleophilic acyl substitution to transform the resulting carboxylic acid into an acid chloride, and then the addition of H2O2/NaOH to the acid chloride to yield benzoyl peroxide (Her, Jones, & Wollack, 2014).

Synthesis of Phthalimide Derivatives : Hassanzadeh et al. (2008) focused on synthesizing phthalimide derivatives from di-methyl phthalate derivatives. This involved trans-amidification and ring closure of di-methyl phthalate with urea, followed by base-catalyzed condensation of 4-bromobenzyl chloride and benzoyl chloride with the resulting imide. The synthesized compounds were tested for anxiolytic activity, with some showing significant results (Hassanzadeh, Rabbani, Khodarahmi, Fasihi, Hakimelahi, & Mohajeri, 2008).

Development of Cyclooxygenase-2 Inhibitors : Black et al. (1996) prepared a series of potent and highly selective cyclooxygenase-2 inhibitors by replacing the benzoyl group of indomethacin with a 4-bromobenzyl group and extending the acetic acid side chain. These compounds showed anti-inflammatory activity in rats without gastrointestinal toxicity, even at high doses (Black et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFEKFBIXAFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)